N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide
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Overview
Description
N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenylethyl group attached to an acetamide moiety, with a pyrimidin-2-yloxy substituent, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-phenylethylamine and 2-chloropyrimidine.
Formation of Intermediate: 1-phenylethylamine is reacted with 2-chloropyrimidine in the presence of a base such as potassium carbonate to form N-(1-phenylethyl)-2-chloropyrimidine.
Substitution Reaction: The intermediate N-(1-phenylethyl)-2-chloropyrimidine is then reacted with sodium acetate in a solvent like dimethylformamide (DMF) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidin-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium acetate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with different nucleophiles replacing the pyrimidin-2-yloxy group.
Scientific Research Applications
N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-phenylethyl)-2-(pyridin-2-yloxy)acetamide: Similar structure with a pyridine ring instead of a pyrimidine ring.
N-(1-phenylethyl)-2-(pyrimidin-4-yloxy)acetamide: Similar structure with the pyrimidine ring substituted at the 4-position instead of the 2-position.
Uniqueness
N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrimidin-2-yloxy group allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1-phenylethyl)-2-pyrimidin-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-11(12-6-3-2-4-7-12)17-13(18)10-19-14-15-8-5-9-16-14/h2-9,11H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBXRTBNCSWKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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